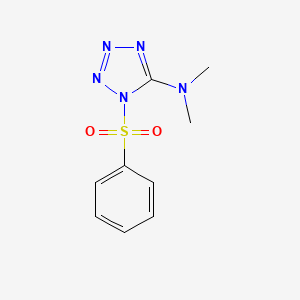

N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine

Description

N,N-Dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine is a tetrazole-based compound featuring a dimethylamine group at position 5 and a phenylsulfonyl substituent at position 1 of the tetrazole ring. The phenylsulfonyl group likely enhances electron-withdrawing effects and influences solubility, reactivity, and intermolecular interactions compared to other substituents .

Properties

IUPAC Name |

1-(benzenesulfonyl)-N,N-dimethyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2S/c1-13(2)9-10-11-12-14(9)17(15,16)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJHFBALZDJFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine typically involves the reaction of phenylsulfonyl chloride with 5-amino-1H-tetrazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with dimethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions and ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine N-oxide.

Reduction: N,N-dimethyl-1-(phenylsulfanyl)-1H-1,2,3,4-tetraazol-5-amine.

Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine serves as an important building block in organic synthesis. Its structure allows chemists to explore new reaction pathways and develop novel synthetic methodologies. The compound can be synthesized through the reaction of phenylsulfonyl chloride with 5-amino-1H-tetrazole in the presence of a base like triethylamine, followed by treatment with dimethylamine.

Industrial Production Methods

In industrial contexts, this compound can be produced on a larger scale using continuous flow reactors and automated systems. These methods enhance efficiency and scalability while ensuring high purity through purification processes such as recrystallization or chromatography.

Biological Research

Potential Bioactive Properties

Research indicates that this compound may exhibit antimicrobial, antifungal, and anticancer properties. Its unique structural motif may contribute to these pharmacological effects. Studies are ongoing to evaluate its effectiveness against various biological targets .

Mechanism of Action

The compound's mechanism of action is thought to involve interactions with specific enzymes or receptors. The phenylsulfonyl group may enhance binding affinity to these targets, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions could modulate the activity of target proteins, leading to observed biological effects.

Medicinal Applications

Drug Development

This compound is being investigated for its potential therapeutic effects in preclinical studies. Its ability to interact with specific biological targets positions it as a candidate for new pharmaceuticals aimed at treating various diseases .

Industrial Applications

Intermediate in Chemical Production

In industrial settings, this compound can be utilized as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for synthesizing a variety of chemical products.

Case Studies

Several studies have investigated the biological activity of related compounds within the tetraazole family. For instance:

- Anticancer Activity : A study demonstrated that related tetraazole derivatives exhibited significant growth inhibition against various cancer cell lines (e.g., SNB-19 and OVCAR-8), suggesting potential therapeutic applications in oncology .

- Antimicrobial Properties : Research is ongoing to evaluate the antimicrobial efficacy of this compound against various pathogens. Preliminary results indicate promising activity that warrants further investigation.

Mechanism of Action

The mechanism by which N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group may enhance the compound’s binding affinity to these targets, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogs of N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine, highlighting substituent variations and molecular properties:

Key Observations :

- Aromatic Heterocycles (e.g., pyridinyl, pyrimidinyl): Improve solubility in polar solvents and enable hydrogen bonding or π-π interactions . Bulky Groups (e.g., bis(4-chlorobenzyl)): Introduce steric hindrance, which may reduce reactivity but improve selectivity in biological targets .

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is expected to exceed 250 g/mol (based on analogs in ), impacting pharmacokinetics.

- Solubility : Sulfonyl groups typically reduce aqueous solubility but improve organic solvent compatibility compared to hydroxyl or amine substituents.

- Thermal Stability : Tetrazole rings are generally thermally stable, with decomposition temperatures >200°C (inferred from ).

Biological Activity

N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine, also known as compound 338417-41-7, is a member of the tetraazole family, which has garnered attention for its potential biological activities. This compound features a unique structural motif that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Structure

- Molecular Formula : C₉H₁₁N₅O₂S

- Molecular Weight : 225.28 g/mol

- CAS Number : 338417-41-7

The structure includes a phenylsulfonyl group attached to a tetraazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonyl-tetraazole compounds have shown efficacy against various bacterial strains and fungi.

| Compound | Activity Type | Organism | Reference |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | |

| Compound B | Antifungal | C. albicans |

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For example, related tetraazole derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Tetraazole Derivative on Cancer Cells

In one study, a related tetraazole compound demonstrated:

- In vitro : Induction of apoptosis in SKM-1 myelodysplastic syndrome cell line.

- In vivo : Significant tumor reduction in xenograft models.

The study highlighted the compound's ability to increase acetyl-histone levels and induce G1 phase cell cycle arrest.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes. Compounds within the same family have shown promising results as inhibitors of histone deacetylases (HDAC), which are implicated in cancer progression.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is critical for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

- Absorption : Moderate bioavailability observed in animal models.

- Metabolism : Liver metabolism with minimal toxicity reported at therapeutic doses.

Safety Profile

Toxicological assessments indicate that the compound exhibits a favorable safety profile at effective dosages. Long-term studies are needed to fully understand its chronic effects and potential side effects.

Q & A

What are the recommended synthetic routes for N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sulfonation of the tetrazole core followed by N-methylation. A multi-step approach is often employed:

Core Functionalization : React 1H-1,2,3,4-tetrazol-5-amine with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

N-Methylation : Use dimethyl sulfate or methyl iodide in the presence of a strong base (e.g., NaH) to achieve selective dimethylation of the amine group .

Optimization Tips :

- Control temperature (0–5°C during sulfonation to minimize side reactions).

- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

How can crystallographic data contradictions arise during structural analysis, and what validation methods are critical?

Answer:

Contradictions often stem from:

- Disordered Atoms : Common in flexible sulfonyl or methyl groups.

- Twinned Crystals : Misinterpretation of reflection data.

Resolution Strategies : - Use SHELXL (for small-molecule refinement) to model disorder via PART instructions and apply restraints .

- Validate with PLATON (ADDSYM tool) to check for missed symmetry or incorrect space groups .

- Cross-validate hydrogen bonding networks with Mercury CSD to ensure geometric plausibility .

What advanced techniques are used to analyze the thermal stability and decomposition pathways of this compound?

Answer:

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures (>200°C for nitrogen-rich analogs) and exothermic peaks to assess stability .

- Thermogravimetric Analysis (TGA) : Quantify mass loss during heating (e.g., ~20% residue at 300°C for tetrazole derivatives) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., N₂, SO₂) to infer pathways .

How does the electronic structure of the phenylsulfonyl group influence pharmacological activity?

Answer:

The sulfonyl group acts as a hydrogen-bond acceptor , enhancing binding to enzyme active sites (e.g., HIV-1 reverse transcriptase). Computational studies (DFT or docking) reveal:

- Electron-Withdrawing Effect : Stabilizes the tetrazole ring, increasing metabolic resistance .

- Conformational Rigidity : Restricts rotation, improving target specificity .

Methodology: Perform docking simulations (AutoDock Vina) using crystallographic data of target proteins (e.g., PDB 1RT2 for HIV-1 RT) .

What methodological challenges arise in quantifying nitrogen content for energetic material applications?

Answer:

- Challenge : High nitrogen content (>60%) complicates elemental analysis due to explosive decomposition risks.

Solutions : - Use bomb calorimetry to measure heat of formation indirectly (e.g., ΔfH° = +450 kJ/mol for similar salts) .

- Employ CHNS-O analyzers with controlled oxidation rates to avoid detonation .

- Validate via X-ray crystallography to confirm molecular composition .

How can researchers resolve tautomeric ambiguities in triazole/tetrazole derivatives during spectral characterization?

Answer:

- NMR Spectroscopy : Compare ¹H and ¹³C shifts with known tautomers. For example, NH protons in 1H-tetrazoles appear at δ 10–12 ppm, while 2H-tautomers show deshielded methyl groups .

- IR Spectroscopy : Identify N–H stretches (~3400 cm⁻¹) and sulfonyl S=O bands (~1350 cm⁻¹) .

- X-ray Diffraction : Definitive tautomer assignment via bond-length analysis (e.g., C–N vs. N–N distances) .

What are the best practices for handling discrepancies between computational and experimental data in thermodynamic studies?

Answer:

- Root Cause : Inaccurate force-field parameters (e.g., for sulfonyl groups) or solvent effects.

Mitigation : - Re-optimize geometries using B3LYP/6-311+G(d,p) with implicit solvent models (e.g., SMD) .

- Validate with CCSD(T) for high-accuracy energy comparisons .

- Reconcile experimental DSC data with computed ΔG values using Eyring-Polanyi equations .

How can researchers leverage structural analogs to predict bioactivity or reactivity?

Answer:

- Pharmacophore Modeling : Compare with HIV-1 inhibitors like N-phenyltriazoles; key features include sulfonyl acceptor sites and hydrophobic substituents .

- QSAR Studies : Use logP and polar surface area (PSA) to predict membrane permeability (e.g., PSA <90 Ų for CNS penetration) .

- Reactivity Trends : Sulfonyl groups in analogs (e.g., 3-(4-cycloheptyl-triazolyl)-sulfonamides) show enhanced electrophilicity in SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.